[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide
Description
This compound is a chiral sulfinamide derivative featuring a diphenylphosphino group and a sterically demanding 2,4,6-triisopropylphenyl substituent. Its stereochemistry ([S(R)] configuration) and unique structural motifs make it a promising candidate for asymmetric catalysis, particularly as a ligand in transition-metal complexes . The sulfinamide group acts as a chiral auxiliary, while the diphenylphosphino moiety enables coordination to metals like palladium or rhodium, facilitating enantioselective transformations. The bulky triisopropylphenyl group enhances steric control, improving selectivity in catalytic processes.
Properties
Molecular Formula |
C38H48NOPS |
|---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
(R)-N-[(R)-(2-diphenylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H48NOPS/c1-26(2)29-24-33(27(3)4)36(34(25-29)28(5)6)37(39-42(40)38(7,8)9)32-22-16-17-23-35(32)41(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h10-28,37,39H,1-9H3/t37-,42+/m0/s1 |
InChI Key |
QFFCRNRZGCZTNL-YLENAPDTSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide typically involves the following steps:
Formation of the Phosphine Ligand: The diphenylphosphino group is introduced to the phenyl ring through a palladium-catalyzed coupling reaction.
Attachment of the Sulfinamide Group: The sulfinamide group is attached to the phosphine ligand through a nucleophilic substitution reaction.
Chiral Resolution: The final compound is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
[S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide is widely used in scientific research, particularly in:
Chemistry: As a chiral ligand in asymmetric catalysis, it facilitates the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It aids in the development of chiral drugs with improved efficacy and reduced side effects.
Industry: It is employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The compound exerts its effects through its chiral phosphine ligand, which coordinates with metal catalysts to form chiral complexes. These complexes facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets include transition metals such as palladium, rhodium, and ruthenium, which are commonly used in catalytic cycles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The Pharmacopeial Forum (2017) describes three related compounds (m , n , o ) with structural similarities but distinct functional and stereochemical features . Below is a detailed comparison:
Structural and Functional Differences
| Compound | Key Functional Groups | Substituents | Chiral Centers | Potential Applications |
|---|---|---|---|---|
| Target Compound | Sulfinamide, diphenylphosphino | 2,4,6-Triisopropylphenyl, methyl propanesulfinamide | [S(R)] configuration | Asymmetric catalysis (ligand design) |
| Compound m (PF 43(1), 2017) | Acetamido, hydroxy, tetrahydropyrimidinone | 2,6-Dimethylphenoxy, phenyl, hydroxy | 2S,4S,5S | Pharmaceutical intermediates |
| Compound n (PF 43(1), 2017) | Acetamido, hydroxy, tetrahydropyrimidinone | 2,6-Dimethylphenoxy, phenyl, hydroxy | 2R,4R,5S | Antibiotic analogs |
| Compound o (PF 43(1), 2017) | Acetamido, hydroxy, tetrahydropyrimidinone | 2,6-Dimethylphenoxy, phenyl, hydroxy | 2R,4S,5S | Enzyme inhibition studies |
Key Findings
Steric and Electronic Profiles: The target compound’s triisopropylphenyl group provides superior steric bulk compared to the 2,6-dimethylphenoxy groups in m, n, and o, which are smaller and less conformationally rigid. This difference impacts solubility and metal-ligand interaction dynamics . The diphenylphosphino group in the target compound enables strong π-backbonding with metals, unlike the tetrahydropyrimidinone ring in m, n, and o, which participates in hydrogen bonding, suggesting divergent applications (catalysis vs. bioactivity) .
Stereochemical Impact :
- The target compound’s [S(R)] configuration optimizes enantioselectivity in catalytic asymmetric hydrogenation, whereas the stereochemical variations in m , n , and o (e.g., 2R vs. 2S) correlate with biological target specificity, such as binding to bacterial enzymes or receptors .
Synthetic Utility :
- The target compound’s sulfinamide group allows for modular synthesis of chiral amines, while m , n , and o are tailored for peptidomimetic or antibiotic scaffold development due to their acetamido and hydroxy motifs .
Biological Activity
[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide is a sulfinamide compound with potential biological activity. This article explores its biological properties, including antitumor effects and mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : C39H50NOPS
- Molecular Weight : 611.87 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily linked to its ability to interact with various cellular pathways. The presence of a diphenylphosphino group suggests potential applications in catalysis and medicinal chemistry, particularly in the development of anticancer agents.
In Vitro Studies
In vitro experiments have demonstrated the cytotoxic effects of [S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| C6 (Rat Glioblastoma) | 15 | Induction of apoptosis |
| MCF7 (Human Mammary) | 20 | Cell cycle arrest in G0/G1 phase |
| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |
The compound exhibited a dose-dependent response in these cell lines, with statistical significance noted at for all tested concentrations .
In Vivo Studies
In vivo assessments have further elucidated the therapeutic potential of this compound:
-
Tumor Growth Inhibition :
- A study involving F98 tumor-bearing rats showed that intratumoral administration of the compound resulted in a significant reduction in tumor volume compared to control groups treated with PBS.
- Average tumor sizes were recorded as follows:
The survival rate was notably higher in the treated group, indicating a delay in tumor progression .Treatment Group Average Tumor Size (mm³) Survival Rate (%) Control (PBS) 370 0 [S(R)] Compound 815 30
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study on the application of [S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide in glioblastoma models demonstrated not only reduced tumor size but also improved overall survival rates compared to traditional therapies like bortezomib .
- Case Study 2 : Research involving local administration into non-tumor-bearing rats showed no adverse effects on normal brain tissue, as confirmed by MRI scans conducted over a 30-day period post-treatment. This suggests a favorable safety profile for potential clinical applications .
Q & A
Q. What is the synthetic route for preparing [S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide, and what are the critical stereochemical considerations?
- Methodological Answer : The synthesis typically involves a multi-step sequence starting with the preparation of the chiral sulfinamide precursor and the phosphine-containing aryl backbone. Key steps include:
- Chiral sulfinamide introduction : Use of (R)- or (S)-2-methyl-2-propanesulfinamide to establish stereochemistry at the sulfur center .
- Coupling reactions : Palladium-catalyzed cross-coupling to attach the 2,4,6-triisopropylphenyl group, requiring careful control of steric hindrance .
- Stereochemical control : Monitoring diastereomeric ratios via chiral HPLC (e.g., using columns like Chiralpak IA/IB) and optimizing reaction temperature to minimize racemization .
- Purification : Column chromatography with silica gel or preparative HPLC to isolate the desired diastereomer .
Q. How can researchers ensure enantiomeric purity during synthesis and purification?
- Methodological Answer :
- Chiral HPLC analysis : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralcel OD-H) under isocratic conditions (e.g., hexane/isopropanol 90:10). Validate with reference standards .
- Relative response factors : Calibrate detectors (e.g., UV at 254 nm) using spiked samples of known enantiomer ratios to account for differential absorbance .
- Crystallization : Exploit differential solubility of diastereomers in solvents like ethyl acetate/heptane mixtures to enhance enantiomeric purity .
Advanced Research Questions
Q. What analytical techniques are effective for identifying and quantifying related substances in this compound?
- Methodological Answer :
- HPLC-UV/MS : Utilize reverse-phase C18 columns (e.g., Agilent Zorbax SB-C18) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Detect using UV (220–280 nm) and confirm structures via high-resolution mass spectrometry (HRMS) .
- Relative response factors (RRF) : Calculate RRFs for known impurities (e.g., des-methyl analogs) by comparing detector responses to the parent compound. Example from analogous sulfonamides:
| Impurity | Retention Time (min) | RRF | Limit (%) |
|---|---|---|---|
| A | 0.5 | 1.75 | 0.3 |
| B | 0.7 | 1.00 | 0.2 |
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products .
Q. How do steric effects from the 2,4,6-triisopropylphenyl group influence reactivity and purification?
- Methodological Answer :
- Synthetic challenges : The bulky 2,4,6-triisopropylphenyl group slows coupling reactions (e.g., Suzuki-Miyaura) due to steric hindrance. Mitigate by using Pd catalysts with bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) .
- Chromatographic separation : Steric bulk increases retention time in reverse-phase HPLC. Optimize mobile phases with high organic content (e.g., 80% acetonitrile) to improve peak shape .
- Crystallization limitations : Reduced solubility in polar solvents necessitates use of non-polar solvents (e.g., toluene) for recrystallization .
Q. How can researchers resolve discrepancies in chiral analysis when determining enantiomeric excess (ee)?
- Methodological Answer :
- Multi-column validation : Cross-validate results using two orthogonal chiral columns (e.g., Chiralpak AD-H and Chiralcel OD-H) to rule out column-specific artifacts .
- NMR spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) in ¹H or ³¹P NMR to confirm ee independently .
- Data reconciliation : If HPLC and NMR results conflict, re-examine sample preparation (e.g., solvent purity, concentration effects) and recalibrate instruments .
Method Development & Troubleshooting
Q. What strategies optimize reaction yields in the presence of sterically hindered groups?
- Methodological Answer :
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ with XPhos) and nickel catalysts for improved turnover in sterically demanding environments .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 h to 2 h) and improve yields by 10–15% under controlled microwave heating .
- Solvent effects : Use high-boiling solvents (e.g., dioxane or DMF) to enhance solubility of bulky intermediates .
Data Contradiction Analysis
Q. How should researchers address conflicting data between synthetic yield and analytical purity?
- Methodological Answer :
- Stepwise troubleshooting :
Verify synthetic intermediates via LC-MS to confirm correct molecular weights.
Re-examine purification protocols: Impurities may co-elute during column chromatography. Switch to preparative HPLC with narrower fractions .
Recalculate yield based on purity-adjusted values (e.g., 80% isolated yield at 95% purity = 76% corrected yield) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
